4-amino-3-(2-chlorophenyl)butanoic acid 4-amino-3-(2-chlorophenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC8178566
InChI: InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-8(9)7(6-12)5-10(13)14/h1-4,7H,5-6,12H2,(H,13,14)
SMILES: C1=CC=C(C(=C1)C(CC(=O)O)CN)Cl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

4-amino-3-(2-chlorophenyl)butanoic acid

CAS No.:

Cat. No.: VC8178566

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

4-amino-3-(2-chlorophenyl)butanoic acid -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 4-amino-3-(2-chlorophenyl)butanoic acid
Standard InChI InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-8(9)7(6-12)5-10(13)14/h1-4,7H,5-6,12H2,(H,13,14)
Standard InChI Key RNSIJRUPQJHCBR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(CC(=O)O)CN)Cl
Canonical SMILES C1=CC=C(C(=C1)C(CC(=O)O)CN)Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

4-Amino-3-(2-chlorophenyl)butanoic acid is characterized by a butanoic acid backbone substituted with an amino group at position 4 and a 2-chlorophenyl group at position 3. Key physicochemical parameters include:

PropertyValueSource
Molecular Weight213.66 g/mol
Density1.288 g/cm³
Boiling Point360.19°C at 760 mmHg
Flash Point171.64°C
LogP2.38

The compound’s chiral center at position 3 confers stereospecificity, influencing its receptor-binding affinity . The 2-chloro substituent on the phenyl ring enhances lipophilicity compared to unsubstituted analogues, potentially affecting blood-brain barrier permeability .

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the structure. The 1H^1\text{H}-NMR spectrum displays characteristic peaks for the aromatic protons (δ 7.2–7.4 ppm), the amino group (δ 1.8 ppm), and the carboxylic acid proton (δ 12.1 ppm) . High-resolution mass spectrometry (HRMS) gives an exact mass of 213.05600 Da .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-amino-3-(2-chlorophenyl)butanoic acid typically involves multi-step sequences starting from substituted phenylalanines or aziridine intermediates. A regioselective ring-opening strategy, analogous to baclofen synthesis , has been adapted for the 2-chloro derivative:

  • Aziridine Formation: 2-Chlorostyrene is converted to 2-phenylaziridine via epoxidation and subsequent ring closure.

  • Allylation: Treatment with allylmagnesium bromide opens the aziridine ring, yielding a secondary amine intermediate.

  • Oxidation: The allyl side chain is oxidized to a carboxylic acid using potassium permanganate (KMnO4\text{KMnO}_4) under acidic conditions .

Industrial-Scale Production

Industrial protocols emphasize cost-effective catalysts (e.g., palladium on carbon) and solvent recovery systems. Continuous flow reactors have been explored to enhance yield and reduce reaction times.

Pharmacological Profile

Mechanism of Action

4-Amino-3-(2-chlorophenyl)butanoic acid acts as a GABAB receptor agonist, though with reduced efficacy compared to baclofen. In vitro assays using tsA cells co-expressing GABABR1a/R2 receptors demonstrate an EC₅₀ of 12.3 µM, approximately 10-fold higher than baclofen . The 2-chloro substituent sterically hinders optimal receptor docking, as evidenced by molecular dynamics simulations .

Biological Activity

  • Neuromodulation: Suppresses glutamate release in rat hippocampal slices at 50 µM .

  • Antispasmodic Effects: Reduces muscle spasticity in murine models at 20 mg/kg (oral) .

  • Metabolism: Undergoes hepatic glucuronidation, with a plasma half-life of 2.3 hours in rats .

Comparative Analysis with Structural Analogues

Chlorophenyl Substitution Effects

CompoundGABAB EC₅₀ (µM)LogP
4-Amino-3-(2-chlorophenyl)butanoic acid12.32.38
Baclofen (4-chloro derivative)1.21.89
4-Fluoro analogue8.72.15

The 2-chloro substitution reduces receptor affinity by 90% compared to the 4-chloro isomer, likely due to suboptimal positioning in the orthosteric binding pocket .

Enantiomeric Differences

The (R)-enantiomer exhibits 5-fold higher activity than the (S)-form, underscoring the importance of stereochemistry.

Applications and Future Directions

Material Science

Incorporation into peptide-based polymers enhances thermal stability (decomposition temperature >250°C) .

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